molecular formula C14H18BrN3O2 B11104686 2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide

2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11104686
M. Wt: 340.22 g/mol
InChI Key: FOTUNBSNESONIB-RQZCQDPDSA-N
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Description

2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydrazino group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-bromo-N-hydrazinobenzamide. This intermediate is then reacted with 2,2-dimethylpropanal under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide
  • 2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-(2,2-dimethylpropylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H18BrN3O2/c1-14(2,3)9-17-18-12(19)8-16-13(20)10-6-4-5-7-11(10)15/h4-7,9H,8H2,1-3H3,(H,16,20)(H,18,19)/b17-9+

InChI Key

FOTUNBSNESONIB-RQZCQDPDSA-N

Isomeric SMILES

CC(C)(C)/C=N/NC(=O)CNC(=O)C1=CC=CC=C1Br

Canonical SMILES

CC(C)(C)C=NNC(=O)CNC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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